molecular formula C21H27FN2O3 B3590094 1-(3-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(3-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B3590094
M. Wt: 374.4 g/mol
InChI Key: GQRFILTZIGIFNZ-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzyl group and a trimethoxybenzyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-9-7-23(8-10-24)14-16-5-4-6-18(22)11-16/h4-6,11-13H,7-10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRFILTZIGIFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=CC=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 2,4,5-trimethoxybenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. In this step, piperazine reacts with 3-fluorobenzyl chloride and 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures (50-80°C) for several hours.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(3-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy groups can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes in the body, leading to modulation of their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters and thereby affecting neurological functions.

Comparison with Similar Compounds

1-(3-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-(3-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-(3-fluorobenzyl)-4-(2,4-dimethoxybenzyl)piperazine: This compound lacks one methoxy group, which may affect its reactivity and pharmacological activity.

    1-(3-fluorobenzyl)-4-(2,4,5-trimethoxyphenyl)piperazine: This compound has a phenyl group instead of a benzyl group, which may influence its binding affinity and selectivity for molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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